molecular formula C12H36Li4Si4 B13732981 Trimethylsilyllithium tetramer CAS No. 18000-27-6

Trimethylsilyllithium tetramer

Cat. No.: B13732981
CAS No.: 18000-27-6
M. Wt: 320.6 g/mol
InChI Key: QKTUDZCVMNNQNM-UHFFFAOYSA-N
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Description

Trimethylsilyllithium tetramer (CAS 18000-27-6) is a reactive organolithium compound with a molecular formula of C12H36Li4Si4 and a molecular weight of 320.52 g/mol . This compound is characterized by its tetrameric structure in solid-state and solution, a common feature in organolithium chemistry that influences its reactivity and stability . It serves as a potent nucleophile and strong base in synthetic organic chemistry, widely used for the efficient introduction of the trimethylsilyl group into organic molecules . A primary research application of this compound is in nucleophilic silylation reactions, where it reacts with a variety of electrophiles, including alkyl halides, carbonyl compounds, and other unsaturated systems, to form new carbon-silicon bonds . The formation of these bonds is a critical step in the synthesis of complex organosilicon compounds, which are valuable intermediates in materials science, pharmaceutical research, and the development of novel silicon-based polymers. The tetrameric nature of the compound can enhance its handling properties and stability compared to monomeric organolithium reagents, making it a preferred choice for certain demanding synthetic transformations. Researchers utilize this reagent to create silicon-protected alkynes or to generate silyl anions for further functionalization. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, and is absolutely not for human use. Proper handling techniques under an inert atmosphere, such as in a glovebox or using Schlenk line methods, are essential due to its high sensitivity to air and moisture.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

18000-27-6

Molecular Formula

C12H36Li4Si4

Molecular Weight

320.6 g/mol

IUPAC Name

tetralithium;trimethylsilanide

InChI

InChI=1S/4C3H9Si.4Li/c4*1-4(2)3;;;;/h4*1-3H3;;;;/q4*-1;4*+1

InChI Key

QKTUDZCVMNNQNM-UHFFFAOYSA-N

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C[Si-](C)C.C[Si-](C)C.C[Si-](C)C.C[Si-](C)C

Origin of Product

United States

Synthetic Methodologies for Trimethylsilyllithium and Its Aggregates

Direct Synthesis Routes for Organolithium Reagents

A foundational method for preparing organolithium compounds involves the direct reaction of an organic halide with lithium metal. wikipedia.orgnih.gov This heterogeneous reaction, often referred to as direct lithiation or oxidative insertion, typically uses two equivalents of lithium metal. One equivalent reduces the organic halide to form the organolithium reagent, while the second equivalent reacts with the formed halide to produce a lithium halide salt. nih.gov

General Reaction: R-X + 2 Li → R-Li + LiX (where R = organic group, X = Halogen)

This approach was pivotal in the early development of organolithium chemistry, providing access to a wide array of alkyl and aryl lithium reagents. nih.gov For silyl-lithium compounds, this can involve the reaction of a halotriorganosilane with an excess of lithium metal in a polar, aprotic solvent like tetrahydrofuran (B95107) (THF). thieme-connect.de A significant consideration for this method is the formation of a lithium halide byproduct, which can sometimes interfere with subsequent reactions. thieme-connect.de

Preparation of Trimethylsilyllithium from Hexamethyldisilane (B74624)

One of the most common and effective methods for generating trimethylsilyllithium involves the cleavage of the silicon-silicon bond in hexamethyldisilane ((CH₃)₃Si-Si(CH₃)₃). guidechem.com This can be achieved through two primary pathways: reductive cleavage with an alkali metal or nucleophilic cleavage with an organolithium reagent.

Reductive Cleavage: The Si-Si bond in hexamethyldisilane can be cleaved by lithium metal to yield two equivalents of trimethylsilyllithium. thieme-connect.de This reaction is often facilitated by solvents that can coordinate with the lithium cation, such as hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA), especially in the absence of anion-stabilizing groups on the silicon. thieme-connect.de

Nucleophilic Cleavage: A widely used procedure, first reported by W.C. Still in 1976, involves the reaction of hexamethyldisilane with methyllithium (B1224462) (MeLi). acs.orgthieme-connect.com The reaction is typically fast, conducted at low temperatures in the presence of a strongly coordinating solvent like HMPA. acs.orgthieme-connect.de The methyllithium attacks one of the silicon atoms, displacing the trimethylsilyl (B98337) anion and forming the inert byproduct tetramethylsilane (B1202638) (Me₄Si). thieme-connect.de The immediate appearance of a deep red color signifies the formation of the silyl (B83357) anion. acs.org

Table 1: Synthetic Routes to Trimethylsilyllithium from Hexamethyldisilane
MethodReagentsTypical Solvent(s)Key ByproductReference
Reductive CleavageHexamethyldisilane, Lithium metalTHF, HMPA, TMEDANone (from starting material) thieme-connect.de
Nucleophilic CleavageHexamethyldisilane, Methyllithium (MeLi)HMPA, THF/HMPATetramethylsilane (Me₄Si) acs.orgthieme-connect.comthieme-connect.de

Optimization of Synthetic Pathways for Purity and Aggregation Control

The aggregation state of trimethylsilyllithium is highly dependent on the solvent used in its preparation and solution. vulcanchem.com In diethyl ether, the compound predominantly exists as a tetramer, [(Me₃SiLi)₄]. vulcanchem.com This tetrameric structure is characterized by a tetrahedral core of lithium atoms. vulcanchem.com However, more polar and coordinating solvents like tetrahydrofuran (THF) can induce the partial dissociation of the tetramer into smaller aggregates. vulcanchem.com The use of highly polar aprotic solvents such as HMPA is often essential for promoting the cleavage of hexamethyldisilane, but its presence can also influence the reactivity and stereoselectivity of the resulting silyllithium reagent. acs.org

Controlling the aggregation state is critical as it can impact the reagent's reactivity. Monomeric organolithium complexes, for instance, are sought after for their potential to exhibit enhanced reactivity. researchgate.net Purity is also a key consideration. Methods that generate salt byproducts, like the direct synthesis from halosilanes, may require additional purification steps if the salt interferes with subsequent applications. thieme-connect.de In contrast, the nucleophilic cleavage of hexamethyldisilane with methyllithium produces the volatile and generally unreactive byproduct tetramethylsilane, which often does not require removal. caltech.edu

Transmetalation and Lithium-Halogen Exchange Approaches for Generating Trimethylsilyllithium

Besides direct synthesis and disilane (B73854) cleavage, transmetalation and lithium-halogen exchange are powerful strategies for preparing trimethylsilyllithium.

Transmetalation: This reaction involves the transfer of an organic group from one metal to another. wikipedia.org Historically, a common route to silyllithium reagents was the transmetalation of bis(trimethylsilyl)mercury(II) with lithium metal. nih.govthieme-connect.de However, due to the high toxicity of mercury compounds, this method has been largely abandoned. thieme-connect.dethieme-connect.com A more modern approach involves the cleavage of a silicon-tin (Si-Sn) bond. For example, trimethyl(trimethylstannyl)silane can react with methyllithium to produce trimethylsilyllithium and the byproduct trimethyl(methyl)stannane. thieme-connect.de

Lithium-Halogen Exchange: This is a rapid and widely used reaction where a halogen on an organic substrate is exchanged for a lithium atom from an organolithium reagent. wikipedia.orgnih.gov The equilibrium of this reaction favors the formation of the organolithium species where the negative charge is most stabilized. nih.gov Trimethylsilyllithium can be prepared by reacting trimethylsilyl chloride with an organolithium reagent like tert-butyllithium. ethz.ch This method is particularly useful for generating specific organolithium reagents at low temperatures, often faster than competing side reactions. wikipedia.orgharvard.edu

Table 2: Comparison of Transmetalation and Lithium-Halogen Exchange for Trimethylsilyllithium Synthesis
ApproachStarting MaterialsReagentKey FeaturesReference
Transmetalation (from Mercury)Bis(trimethylsilyl)mercury(II)Lithium metalHistorical method; Avoided due to mercury toxicity. nih.govthieme-connect.de
Transmetalation (from Tin)Trimethyl(trimethylstannyl)silaneMethyllithiumCleavage of a Si-Sn bond. thieme-connect.de
Lithium-Halogen ExchangeTrimethylsilyl chloridetert-ButyllithiumRapid reaction at low temperatures. ethz.ch

Advanced Structural Characterization and Aggregation State Elucidation of Trimethylsilyllithium Tetramer

Solid-State Structural Investigations by X-ray Crystallography

X-ray crystallography provides definitive, atomic-resolution insights into the solid-state structures of organolithium aggregates, revealing the complex interplay of bonding, coordination, and steric effects.

In the absence of coordinating solvents, trimethylsilyllithium ([LiSiMe₃]) exists in the solid state as a hexameric cluster, [LiSiMe₃]₆. researchgate.netcapes.gov.brcapes.gov.br However, the aggregation state is highly sensitive to the presence of Lewis basic donor molecules. In donor solvents such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), the hexameric aggregates are broken down into smaller, more soluble species, with the tetramer being a predominant form. wikipedia.orgunt.edu

While a definitive crystal structure for a simple solvated tetramer of trimethylsilyllithium, [(Me₃SiLi)₄(solvent)ₓ], is not readily found in published literature, the closely related compound (trimethylsilyl)methyllithium (B167594) (LiCH₂SiMe₃) provides an excellent and well-characterized analogue. Its diethyl ether adduct crystallizes as a tetrameric cubane-type cluster with the formula [Li₄(μ₃-CH₂SiMe₃)₄(Et₂O)₂]. wikipedia.org This structure features a distorted Li₄C₄ core, which serves as a model for the analogous Li₄Si₄ core expected for trimethylsilyllithium tetramer.

Beyond discrete oligomers, other organolithium compounds are known to form extended polymeric chains in the solid state, a structural motif influenced by factors like crystal packing and intermolecular interactions. wikipedia.orgrsc.org

Table 1: Representative Crystallographic Data for an Analogous Tetrameric Organolithium Compound, [Li₄(μ₃-CH₂SiMe₃)₄(Et₂O)₂]. wikipedia.org
ParameterValue
Chemical FormulaC₂₄H₆₈Li₄O₂Si₄
Crystal SystemTriclinic
Space Group
a (Å)9.916(4)
b (Å)10.038(4)
c (Å)10.846(4)
α (°)62.61(3)
β (°)72.08(3)
γ (°)71.41(3)
Volume (ų)883.9(6)
Z1

The tetrameric structures of organolithium compounds, such as the well-studied methyllithium (B1224462), (CH₃Li)₄, are typically based on a distorted cubane-like framework. wikipedia.orgunt.edu In this arrangement, the four lithium atoms and four carbanions (or in this case, silyl (B83357) anions) occupy alternating vertices of the cube. The four lithium atoms form a tetrahedron, and each anionic group is positioned above one of the triangular faces of the Li₄ tetrahedron, engaging in a multi-center bonding interaction with three lithium atoms. wikipedia.orgstackexchange.com

The bonding in these electron-deficient clusters is not described by simple two-center, two-electron bonds. Instead, it involves four-center, two-electron (4c-2e) bonds, where the electron pair from the carbanion is delocalized over the C-Li₃ (or Si-Li₃) unit. unt.eduacs.org This results in a highly polar but significant covalent character to the Li-C (or Li-Si) interaction. acs.orge-bookshelf.de The coordination geometry around each lithium atom is typically a distorted tetrahedron, completed by coordination to three silyl anions and, in some cases, a solvent molecule. uu.nl

Table 2: Representative Interatomic Distances (Å) in Analogous Organolithium Tetramers.
CompoundLi-C Distance (Å)Li-Li Distance (Å)Reference
(CH₃Li)₄2.28 ± 0.062.56 ± 0.12 unt.edu
[Li₄(μ₃-CH₂SiMe₃)₄(Et₂O)₂]2.193(8) - 2.302(8)2.413(10) - 2.697(10) wikipedia.org

The aggregation state of organolithium reagents is profoundly influenced by coordination with Lewis basic ligands. wikipedia.org The addition of monodentate ethers like diethyl ether (Et₂O) or tetrahydrofuran (THF) can break down large hexameric or polymeric aggregates into soluble tetramers. wikipedia.orgunt.edu In the characterized structure of [Li₄(μ₃-CH₂SiMe₃)₄(Et₂O)₂], the core tetrameric cubane (B1203433) is maintained, but two of the four lithium atoms are externally coordinated by an ether molecule, satisfying their coordination sphere. wikipedia.org

The use of stronger, bidentate chelating ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) often leads to even further deaggregation, commonly resulting in dimeric species. wikipedia.orgnih.gov For example, a TMEDA-coordinated arrangement has been noted for trimethylsilyllithium. mdpi.com The primary role of these ligands is to solvate the lithium cations, which reduces the electrostatic driving force for aggregation and stabilizes smaller, more reactive oligomers. nih.govresearchgate.net

Solution-Phase Aggregation and Dynamics

The structure of trimethylsilyllithium in solution is dynamic and depends on factors such as the solvent, concentration, and temperature. Spectroscopic and colligative property measurements are essential tools for probing these solution-phase equilibria.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful two-dimensional NMR technique used to analyze mixtures and determine the size of molecules in solution. apm.ac.cnresearchgate.net The experiment separates the NMR signals of different species based on their translational diffusion coefficients (D), which are inversely related to their hydrodynamic radius (size). researchgate.net Larger aggregates diffuse more slowly and thus have smaller diffusion coefficients than smaller aggregates.

Studies on related organolithium compounds, such as bis(trimethylsilyl)methyllithium (B8397086) in non-coordinating cyclohexane (B81311), have demonstrated the utility of DOSY NMR. mdpi.comsemanticscholar.org By measuring the diffusion coefficient at various concentrations, it is possible to observe the equilibrium between different aggregation states, such as dimers, tetramers, and hexamers. mdpi.comsemanticscholar.org For trimethylsilyllithium, such studies would reveal the predominant aggregation number under specific solution conditions, providing a crucial link between solid-state structures and the species present in a reaction flask.

Table 3: Conceptual Relationship Between Aggregation State and NMR-DOSY Data.
Aggregation StateRelative SizeExpected Diffusion Coefficient (D)
DimerSmallLarge
TetramerMediumIntermediate
HexamerLargeSmall

Cryoscopy, a classical technique based on the colligative property of freezing point depression, is used to determine the average molecular weight of a solute in solution. libretexts.orgscranton.edu By measuring the change in the freezing point of a solvent (such as cyclohexane) upon the addition of a known mass of solute, the molar mass of the solute particles can be calculated. scranton.eduhi.is

This method allows for the direct determination of the degree of aggregation (i). The experimentally determined molecular weight is compared to the monomeric molecular weight; the ratio provides the average number of monomer units in the aggregate. For instance, cryoscopic measurements on bis(trimethylsilyl)methylsodium in cyclohexane have identified the presence of tetrameric units at certain concentrations, a finding that correlates well with NMR-DOSY data. mdpi.comsemanticscholar.org Similar studies on trimethylsilyllithium would quantify its aggregation state in non-coordinating solvents, providing complementary data to spectroscopic methods.

Equilibrium Studies Between Monomeric, Dimeric, Tetrameric, and Hexamaric Species

In solution, trimethylsilyllithium exists as an equilibrium mixture of different aggregates, including monomers, dimers, tetramers, and in some cases, hexamers. The position of this equilibrium is sensitive to factors such as concentration and the steric bulk of the silyl group.

Cryoscopic measurements in cyclohexane have provided insights into the aggregation state of silyl-substituted methyllithium compounds. For instance, bis(trimethylsilyl)methyllithium has been shown to exist primarily as dimeric species in a 0.04 mol/L cyclohexane solution. mdpi.com In contrast, at lower concentrations (0.021 and 0.041 mol/L), bis(trimethylsilyl)methylsodium exists as tetrameric units, while higher concentrations (0.087 mol/L) favor the formation of hexameric aggregates. mdpi.com This suggests that even for closely related silyl-substituted organolithiums, the specific nature of the substituent and the cation influences the predominant aggregation state.

The equilibrium between these species is dynamic, and the interconversion rates are often fast on the NMR timescale, which can sometimes complicate the direct observation of individual aggregates. mdpi.com The existence of multiple aggregation states, from monomers to hexamers, highlights the complexity of organolithium solution chemistry. mdpi.comoregonstate.edu

Table 1: Aggregation States of Silyl-Substituted Methyllithium and Sodium Compounds in Cyclohexane
CompoundConcentration (mol/L)Predominant Aggregation StateReference
Bis(trimethylsilyl)methyllithium0.04Dimer mdpi.com
Bis(trimethylsilyl)methylsodium0.021, 0.041Tetramer mdpi.com
0.087Hexamer

Solvent Effects on Aggregation Equilibria and Dynamics

The nature of the solvent plays a crucial role in shifting the aggregation equilibria of organolithium reagents. wpmucdn.comosi.lv Coordinating solvents, particularly ethereal solvents, can break down higher-order aggregates into smaller, more reactive species by solvating the lithium cations. oregonstate.edunih.gov

While it is a widely held belief that stronger donor solvents lead to a reduction in the aggregation state, direct experimental evidence shows a more complex relationship. wpmucdn.com Studies on lithium hexamethyldisilazide (LiHMDS), a related sterically hindered lithium amide, have demonstrated that the propensity of an ethereal solvent to deaggregate the compound does not necessarily correlate with the strength of the lithium-solvent interaction. wpmucdn.com The free energies of aggregation show a significant dependence on the solvent, which is attributed to solvent-dependent entropies of aggregation rather than enthalpies. wpmucdn.com

Influence of Donor Ligands on Aggregation and Coordination Chemistry

Donor ligands, particularly chelating amines and ethereal solvents, are instrumental in modulating the structure and reactivity of organolithium compounds by altering their aggregation state and coordination environment around the lithium ion.

Role of Tetramethylethylenediamine (TMEDA) in Dissociating Aggregates

Tetramethylethylenediamine (TMEDA) is a widely used chelating ligand in organolithium chemistry, known for its ability to break down aggregates and enhance reactivity. wpmucdn.comwikipedia.org The bidentate coordination of TMEDA to the lithium cation can lead to the formation of monomeric or dimeric species from higher aggregates. oregonstate.eduwpmucdn.com

For instance, while bis(trimethylsilyl)methyllithium exists as higher aggregates in non-coordinating solvents, the addition of TMEDA leads to the formation of a monomeric complex, [LiCH(SiMe₃)₂-TMEDA]. mdpi.com In this complex, the lithium atom is coordinated to the carbon of the bis(trimethylsilyl)methyl group and the two nitrogen atoms of the TMEDA molecule. mdpi.com The Li-C bond length in this monomeric TMEDA adduct is shorter than in the polymeric or dimeric forms, which is indicative of a stronger, two-center two-electron bond in the monomer compared to the multi-center bonding in the aggregates. mdpi.com

The ability of TMEDA to deaggregate organolithium compounds is a key factor in the enhanced reactivity often observed in its presence. wpmucdn.comresearchgate.net However, the notion that TMEDA is universally a "good" ligand for lithium has been questioned, with some studies suggesting that its effects are more nuanced and dependent on the specific organolithium compound and reaction conditions. wpmucdn.com

Effects of Ethereal Solvents (e.g., THF) on Aggregation

Ethereal solvents like tetrahydrofuran (THF) also play a significant role in the deaggregation of trimethylsilyllithium and related compounds. osi.lvnih.gov THF can coordinate to the lithium centers, breaking the bridging interactions within the aggregates.

The reaction of bis(trimethylsilyl)methyllithium with THF results in the formation of a dimeric THF adduct, [LiCH(SiMe₃)₂-THF]₂. mdpi.com In the solid state, this dimer features a central Li₂C₂ ring, with each lithium atom also coordinated to a THF molecule. mdpi.com The formation of such a stable, solvated dimer demonstrates the ability of THF to break down the higher polymeric structure of the parent compound. mdpi.com

However, the interaction with ethereal solvents is not always benign. Organolithium reagents can react with ethereal solvents, especially at elevated temperatures, leading to decomposition. osi.lv The stability of organolithium compounds in ethers is a practical consideration for their use in synthesis. osi.lv

Impact of Ligand Sterics and Electronic Properties on Li-C Interactions

In the case of TMEDA and THF adducts of bis(trimethylsilyl)methyllithium, the steric bulk of the bis(trimethylsilyl)methyl group influences the geometry around the lithium center. mdpi.com Despite the significant steric demand of this ligand, it is flexible enough to accommodate coordination by both TMEDA and THF. mdpi.com

The Li-C bond length is a sensitive probe of the electronic environment. As mentioned earlier, the Li-C bond in the monomeric TMEDA adduct of bis(trimethylsilyl)methyllithium is shorter than in the dimeric THF adduct, reflecting a change from a two-center two-electron bond to a more delocalized multi-center bond. mdpi.commdpi-res.com This highlights how the nature of the coordinating ligand directly influences the fundamental bonding within the organolithium species. The electronic properties of the ligand, such as its donor strength, also play a crucial role in stabilizing the resulting complex. acs.org

Table 2: Comparison of Structural Features of Bis(trimethylsilyl)methyllithium Adducts
AdductAggregation State in Solid StateLi-C Bond Length (Å)Coordination Environment of LiReference
[LiCH(SiMe₃)₂-TMEDA]Monomer2.070(3) / 2.083(3)Coordinated to one C and two N atoms of TMEDA mdpi.com
[LiCH(SiMe₃)₂-THF]₂Dimer2.204(2)Coordinated to two C atoms of the dimer ring and one O atom of THF mdpi.com

Elucidating Reactivity Patterns and Mechanistic Pathways of Trimethylsilyllithium Tetramer

Role as a Nucleophile in C-C Bond Formation

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular frameworks from simpler precursors. sigmaaldrich.com Trimethylsilyllithium tetramer serves as an effective nucleophile in these transformations, participating in reactions that extend carbon chains and create new stereocenters. wikipedia.org

The nucleophilic addition of organolithium reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. wikipedia.orgmasterorganicchemistry.com Trimethylsilyllithium reacts with aldehydes and ketones to form α-trimethylsilyl-substituted alcohols. vulcanchem.com The mechanism involves the attack of the nucleophilic silicon-lithium bond on the electrophilic carbonyl carbon. libretexts.orgchemguide.co.uk This addition proceeds through a polar mechanism, where the trimethylsilyl (B98337) group adds to the carbonyl carbon, and the lithium cation coordinates to the carbonyl oxygen. wikipedia.org The initial product is a lithium alkoxide, which upon acidic workup, yields the corresponding alcohol. libretexts.org

The stereochemical outcome of these additions can be influenced by the structure of the carbonyl compound and the reaction conditions. For sterically unhindered ketones, the addition typically proceeds to give the expected alcohol product. wikipedia.org However, with sterically hindered ketones, other reaction pathways, such as reduction of the carbonyl group, may compete. wikipedia.org

A notable application of this reactivity is in the synthesis of Efavirenz, a potent HIV reverse transcriptase inhibitor. In this synthesis, a lithium acetylide is added to a prochiral ketone to generate a chiral alcohol, with the active intermediate being a 2:2 tetrameric cubic structure. wikipedia.org

Table 1: Nucleophilic Addition of Trimethylsilyllithium to Carbonyl Compounds

SubstrateProductReaction Type
Aldehydesα-Trimethylsilyl-substituted alcoholsNucleophilic Addition
Ketonesα-Trimethylsilyl-substituted alcoholsNucleophilic Addition
Prochiral KetonesChiral α-Trimethylsilyl-substituted alcoholsEnantioselective Nucleophilic Addition

Organolithium reagents are also known to participate in S_N2 type reactions with alkylating agents such as alkyl halides. scribd.comthieme-connect.de In these reactions, the organolithium compound acts as a nucleophile, displacing a leaving group from the alkylating agent to form a new C-C bond. scribd.com Trimethylsilyllithium can react with various alkylating agents, although the efficiency of these reactions can be influenced by factors such as the nature of the alkylating agent and potential side reactions like elimination. scribd.com The S_N2 pathway involves a backside attack of the nucleophile on the electrophilic carbon of the alkylating agent, leading to an inversion of stereochemistry if the carbon is chiral. archive.org

Transmetalation Reactions Involving Trimethylsilyllithium

Transmetalation is a process in which an organic group is transferred from one metal to another. rug.nl Trimethylsilyllithium can participate in transmetalation reactions, serving as a source of the trimethylsilyl group to generate other organometallic reagents. amazonaws.com For example, it can react with metal halides to produce the corresponding trimethylsilyl-metal compounds. This is a valuable method for preparing a variety of organometallic reagents that may be difficult to synthesize directly. rug.nl The course of these reactions, whether transmetalation or another pathway like addition, can be influenced by the solvent and other reaction conditions. rug.nl Redox transmetalation is a specific type of this reaction where a change in the oxidation state of the metals occurs. nih.gov

Formation of Organocopper Reagents (Gilman Reagents)

Trimethylsilyllithium serves as a crucial precursor for the synthesis of silyl-substituted organocuprates, commonly known as Gilman reagents. These reagents are a class of organometallic compounds with the general formula R₂CuLi and are highly valued in organic synthesis for their ability to form carbon-carbon bonds with high precision. numberanalytics.comwikipedia.org The formation of a silyl (B83357) Gilman reagent, specifically lithium bis(trimethylsilyl)cuprate, is achieved through the reaction of trimethylsilyllithium with a copper(I) halide, such as copper(I) iodide (CuI).

The synthesis involves the stoichiometric reaction of two equivalents of the organolithium compound with one equivalent of the copper(I) salt. wikipedia.orgchemistryscore.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). In this process, the trimethylsilyl group from the trimethylsilyllithium transfers to the copper atom, displacing the halide and forming the cuprate (B13416276). chemistryscore.com The resulting lithium bis(trimethylsilyl)cuprate is a "lower-order" cuprate and a softer, less basic nucleophile compared to the parent organolithium reagent, which allows for greater selectivity in reactions such as conjugate additions. numberanalytics.comcharlotte.edu

The reaction can be summarized as follows: 2 (CH₃)₃SiLi + CuI → [((CH₃)₃Si)₂Cu]Li + LiI

ReactantReagentProductByproduct
Trimethylsilyllithium ((CH₃)₃SiLi)Copper(I) Iodide (CuI)Lithium bis(trimethylsilyl)cuprate ([((CH₃)₃Si)₂Cu]Li)Lithium Iodide (LiI)

Synthesis of Silylborates and Related Silicon-Containing Compounds

The reaction of trimethylsilyllithium with boron compounds provides a direct route to silylborates, which are valuable intermediates in organoboron and organosilicon chemistry. When trimethylsilyllithium reacts with methoxyboranes, such as trimethoxyborane (B(OCH₃)₃), it does not typically lead to the formation of neutral silylboranes via simple substitution. Instead, the reaction proceeds to form tetracoordinate boron ate complexes, known as silylborates. researchgate.net

Specifically, the reaction of trimethylsilyllithium with trimethoxyborane in a non-polar solvent like hexane (B92381) results in the formation of lithium tetrakis(trimethylsilyl)borate, Li[B(Si(CH₃)₃)₄]. researchgate.net This outcome indicates that the trimethylsilyl anion acts as a powerful silylating agent, capable of displacing all three methoxy (B1213986) groups and then adding to the resulting tris(trimethylsilyl)borane to form the stable borate (B1201080) complex. In some cases, particularly in the presence of polar solvents, trimethylsilyllithium can also act as a methylating agent, leading to competing side reactions. researchgate.net These silylborates are noted to be stronger Lewis acids compared to their tert-butyl analogues. researchgate.net

Reactant 1Reactant 2Primary Product
TrimethylsilyllithiumMethoxyboranes (e.g., R₃₋ₙB(OCH₃)ₙ)Lithium Silylborates (Li{R₃₋ₙB[Si(CH₃)₃]ₙ₊₁})
TrimethylsilyllithiumTrimethoxyboraneLithium tetrakis(trimethylsilyl)borate

Reaction Stereochemistry and Regioselectivity Investigations Mediated by Trimethylsilyllithium Aggregates

The aggregation state of trimethylsilyllithium plays a pivotal role in determining the stereochemical and regioselective outcomes of its reactions. As an organolithium compound, it exists in solution not as a simple monomer but as soluble oligomers, such as tetramers or hexamers, with the specific aggregate depending on the solvent. mdpi.comvulcanchem.com In diethyl ether, the tetrameric form is often predominant, whereas more strongly coordinating solvents like tetrahydrofuran (THF) can favor smaller, more reactive aggregates. vulcanchem.com

These aggregation phenomena directly influence reactivity. A key area where this is observed is in the conjugate addition (1,4-addition) of trimethylsilyllithium to α,β-unsaturated ketones and esters. charlotte.eduacs.org This reaction is a powerful method for preparing 3-silyl ketones. acs.org The regioselectivity of the attack—whether it occurs at the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition)—can be controlled by the reaction conditions, which in turn affect the nature of the trimethylsilyllithium aggregate. The generally softer nature of silyl anions, especially when complexed as cuprates, favors 1,4-addition. charlotte.edu However, the specific oligomeric structure of the lithium reagent itself, and its interaction with the substrate, is a critical factor in directing the nucleophilic attack. Investigations have shown that the complex interplay between the solvent, the substrate, and the silyl-lithium aggregate structure governs the reaction pathway and its stereochemical consequences.

Mechanistic Insights into Oligomer-Dependent Reactivity and Configurational Stability

The mechanistic behavior of trimethylsilyllithium is intrinsically linked to its existence as various oligomeric species in solution. The reactivity of organolithium compounds is known to be highly dependent on their degree of aggregation, and trimethylsilyllithium is no exception. mdpi.commdpi-res.com In the solid state, it often exists as a hexamer, while in solution, an equilibrium between different aggregates (e.g., tetramers and dimers) is established, influenced by solvent polarity and concentration. researchgate.netvulcanchem.com

Configurational Stability: The aggregation state is also paramount for the configurational stability of chiral silyllithium reagents. While there is significant interest in developing enantiomerically pure silyl anions for stereospecific synthesis, their generation and use are challenging. scribd.comresearchgate.net The stability of a chiral center on silicon in a silyllithium compound against racemization is highly dependent on its aggregation state. researchgate.net Theoretical and experimental studies suggest that monomeric or dimeric silyl anions may have lower barriers to inversion and thus racemize more quickly. In contrast, incorporation into a larger, more structurally rigid aggregate like a tetramer can significantly enhance the configurational stability, making stereospecific transformations possible. researchgate.net However, achieving general and reliable methods to generate these stable chiral silyl anions remains an active area of research. researchgate.net

PropertyInfluence of Aggregation State
Reactivity Lower aggregates (dimers, monomers) are generally more reactive than higher aggregates (tetramers, hexamers). Coordinating solvents (e.g., THF) promote deaggregation, increasing reactivity.
Configurational Stability Higher, more rigid aggregates can enhance the configurational stability of chiral silyllithiums, slowing racemization compared to lower aggregates.

Computational and Theoretical Chemistry Approaches to Trimethylsilyllithium Tetramer

Electronic Structure and Bonding Analysis within the Tetrameric Framework

The tetrameric structure of trimethylsilyllithium, [(Me₃Si)Li]₄, is a stable aggregate characterized by a distorted cubane-like core of four lithium atoms and four silicon atoms from the trimethylsilyl (B98337) groups. Computational analyses have been crucial in defining the nature of the bonding within this framework.

The bonding in organolithium tetramers is often described as electron-deficient. In the case of [(Me₃Si)Li]₄, the stability of the cluster arises from significant lithium-lithium and silicon-lithium interactions. vulcanchem.com Theoretical models, drawing parallels to alkyllithium tetramers like (CH₃Li)₄, describe the bonding in terms of a four-center, two-electron (4c-2e) bond. researchgate.netunt.edu This model posits that the bonding within the Li₄ core involves the overlap of orbitals from three lithium atoms and one silicon atom. unt.edu This delocalized bonding accounts for the stability of the tetrameric aggregate.

Table 1: Comparison of Experimental and Theoretical Bond Distances in Organolithium Tetramers
CompoundBondExperimental Distance (Å)Computational Model/Reference
(Me₃SiLi)₄Si–Li2.4–2.6 vulcanchem.comConsistent with strong covalent interactions vulcanchem.com
(CH₃Li)₄Li–Li2.56 ± 0.12 unt.eduTheoretical calculations support oligomerization unt.edu
(CH₃Li)₄Li–C2.28 ± 0.06 unt.eduBased on powder diffraction data unt.edu

Modeling Aggregation Equilibria and Dynamics in Solution and Solid States

Trimethylsilyllithium exists in equilibrium between different aggregation states, a phenomenon heavily influenced by the solvent environment. While the tetramer is a common form, hexamers and smaller, more reactive species can also be present. acs.orgresearchgate.net Computational modeling helps to rationalize the thermodynamic and kinetic factors governing these equilibria.

In non-polar or weakly coordinating solvents like diethyl ether, the tetrameric aggregate is predominant. vulcanchem.comresearchgate.net However, in more polar, coordinating solvents such as tetrahydrofuran (B95107) (THF), solvent molecules can interact with the lithium atoms of the cluster. vulcanchem.com These interactions can lead to the partial or complete breakdown of the tetramer into smaller, more reactive aggregates like dimers or monomers. vulcanchem.comresearchgate.net Computational studies on related alkyllithiums have shown that the addition of Lewis basic solvents often breaks down larger oligomers. researchgate.net For trimethylsilyllithium specifically, it has been noted that even in a tetramer solvated by diethyl ether, only two of the four lithium atoms may be directly coordinated by the solvent. researchgate.net

The dynamic nature of these equilibria is critical to the reactivity of trimethylsilyllithium. The generally higher reactivity of lower aggregates means that even if they are present in only small concentrations at equilibrium, they may be the primary species involved in chemical reactions. researchgate.net Cryoscopic measurements of related compounds in different solvents have confirmed the existence of equilibria between dimeric, tetrameric, and even hexameric forms, providing experimental data that informs and validates computational models. mdpi.com

Table 2: Influence of Solvent on the Aggregation State of Organolithium Compounds
Organolithium CompoundSolventPredominant Aggregation StateReference
TrimethylsilyllithiumDiethyl etherTetramer vulcanchem.comresearchgate.net vulcanchem.comresearchgate.net
TrimethylsilyllithiumTetrahydrofuran (THF)Partial dissociation to smaller aggregates vulcanchem.com vulcanchem.com
n-ButyllithiumTetrahydrofuran (THF)Tetramer researchgate.net researchgate.net
Methyllithium (B1224462)Tetrahydrofuran (THF)Tetramer researchgate.net researchgate.net
Bis(trimethylsilyl)methylsodiumCyclohexane (B81311) (low conc.)Tetramer mdpi.com mdpi.com
Bis(trimethylsilyl)methylsodiumCyclohexane (high conc.)Hexamer mdpi.com mdpi.com

Simulating Reaction Pathways and Transition States for Trimethylsilyllithium Transformations

Computational simulations are instrumental in mapping the potential energy surfaces of reactions involving trimethylsilyllithium. By identifying intermediates and calculating the energy of transition states, these models provide a step-by-step picture of reaction mechanisms.

A notable example is the DFT-modeled silyllithiation of propargylic alcohols. chemrxiv.orgchemrxiv.org In these simulations, trimethylsilyllithium was modeled as a monomer, which is considered a reasonable approximation due to the less polarized Si-Li bond compared to C-Li bonds, making it less prone to aggregation. chemrxiv.orgchemrxiv.org The calculations identified a key unsymmetrical intermediate formed between the trimethylsilyllithium and the lithium alkoxide of the alcohol. chemrxiv.org From this intermediate, a transition state for the anti-silyllithiation of the carbon-carbon triple bond was located, and its activation energy was calculated, providing a quantitative basis for the observed regio- and stereoselectivity. chemrxiv.orgresearchgate.net

In another theoretical study, the addition of a silyllithium species to a styrene (B11656) derivative was investigated. nih.gov The calculations revealed high activation energies for the proposed pathways, suggesting that these transformations are kinetically challenging under thermal conditions. nih.gov Furthermore, trimethylsilyllithium has been used as a model compound to simulate the degradation pathways of electrolyte solvents in lithium-ion batteries, helping to identify the products formed from reactions with molecules like ethylene (B1197577) carbonate (EC). acs.org

Table 3: Calculated Activation Energies for Simulated Trimethylsilyllithium Reactions
ReactionComputational MethodCalculated Activation Energy (kcal/mol)Reference
Silyllithiation of 3-phenyl-2-propyn-1-olωB97X-D/def2-TZVPPD//ωB97X-D/def2-SVPΔG‡ reported for transition state (TSprox) chemrxiv.org chemrxiv.org
Addition to styrene derivative (Si-B bond cleavage)DFT+23.0 nih.gov nih.gov
Addition to styrene derivative (silylmetalation)DFT+29.8 nih.gov nih.gov

Density Functional Theory (DFT) and Ab Initio Calculations for Mechanistic Understanding

Density Functional Theory (DFT) and ab initio methods are the workhorses of computational studies on trimethylsilyllithium, providing profound mechanistic understanding. These calculations go beyond simple energy predictions to explain the fundamental electronic factors that control reactivity and structure.

For instance, DFT calculations (specifically using the B3LYP functional) on silyllithium compounds have shown that while a tetrahedral geometry is stable in polar solutions, it can readily isomerize to a silylenoid structure with very low energy barriers. researchgate.net These calculations also indicated that α-elimination to form a silylene and lithium salt is a feasible pathway in solution. researchgate.net Such insights are critical for understanding potential side reactions and the nature of the reactive species.

In more complex systems, DFT and ab initio calculations have been used to unravel the mechanistic role of aggregation and solvation in reactions like ortho-lithiation. researchgate.net These studies have uncovered multiple competing reaction pathways, such as "cyclic-dimer" and "open-dimer" routes, whose viability depends on the aggregation state of the organolithium reagent. researchgate.net The rate acceleration observed in the presence of additives like TMEDA has been computationally assigned to effects on the aggregation state of key intermediates. researchgate.net These advanced computational approaches allow chemists to dissect complex reaction networks and rationalize experimental observations, such as selectivity, with a high degree of confidence. chemrxiv.orgchemrxiv.org

Table 4: Computational Methods Used in Mechanistic Studies of Silyllithiums
Study FocusMethodologyBasis SetReference
Regio- and stereoselectivity of silyllithiationDFT: ωB97X-D with SMD (THF)def2-TZVPPD / def2-SVP chemrxiv.orgchemrxiv.org
Isomerization to silylenoidsDFT: B3LYP6-31+G(d) researchgate.net
Mechanism of ortho-lithiationAb initio HF and DFT: B3LYP6-31G* and 6-31+G* researchgate.net
Bonding in Yttrium-silanide complexesDFTNot specified acs.org

Applications in Advanced Synthetic Transformations Utilizing Trimethylsilyllithium

Role as a Silyl (B83357) Anion Equivalent in Organic Synthesis

In the realm of synthetic chemistry, a silyl anion equivalent is a reagent that effectively delivers a nucleophilic silyl group, such as trimethylsilyl (B98337) (Me₃Si⁻), to an electrophilic center. thieme-connect.de Trimethylsilyllithium is a prominent example of such a reagent, reacting as a potent nucleophile in numerous transformations. thieme-connect.de Its preparation is often achieved through the reaction of hexamethyldisilane (B74624) with methyllithium (B1224462), particularly in the presence of a polar aprotic solvent like hexamethylphosphoramide (B148902) (HMPA) which facilitates the cleavage of the Si-Si bond. researchgate.netacs.org

The nucleophilic character of trimethylsilyllithium enables it to participate in a wide array of reactions:

Addition to Carbonyls: It readily adds to aldehydes and ketones to form α-silyl alcohols. scielo.br

Conjugate Addition: With α,β-unsaturated carbonyl compounds, it typically undergoes 1,4-conjugate addition to yield β-silyl ketones. researchgate.netacs.org This reaction is valuable for introducing a silicon atom at the β-position of a carbonyl system.

Ring-Opening of Epoxides: It can open epoxide rings to produce β-hydroxysilanes. thieme-connect.de

Substitution Reactions: It reacts with alkyl halides in substitution reactions, forming new silicon-carbon bonds. thieme-connect.de

The versatility of trimethylsilyllithium as a silyl anion equivalent makes it a cornerstone reagent for the construction of organosilicon compounds. iust.ac.ir

Methodologies for the Formation of Acylsilanes and Other Organosilicon Compounds

Trimethylsilyllithium is a key reagent for the synthesis of acylsilanes, which are valuable intermediates in organic synthesis due to the unique properties of the silicon-carbonyl bond. researchgate.netscielo.br A common method involves the reaction of trimethylsilyllithium with carboxylic acid derivatives, such as esters or amides. scielo.brscielo.br Amides have been reported to give better yields compared to esters, which may require lower temperatures to prevent side reactions like double addition to the carbonyl group. researchgate.netscielo.br

Another significant route to organosilicon compounds involves the palladium-catalyzed coupling of acid chlorides with organosilicon reagents. While hexamethyldisilane can be used for aromatic acylsilanes, it is often ineffective for preparing aliphatic acylsilanes. msu.edu A modified approach using trimethyl(tributylstannyl)silane, which has a more reactive Si-Sn bond, has proven more general for synthesizing both aromatic and aliphatic acylsilanes. msu.edu

The following table summarizes representative methods for the synthesis of acylsilanes using silylating agents.

Starting MaterialSilylating AgentCatalyst/ConditionsProductYield (%)Reference
Benzoyl chlorideHexamethyldisilanePalladium catalystAromatic acylsilane37-81 msu.edu
Benzoyl chlorideTrimethyl(tributylstannyl)silane(EtO)₃P, [(π³-C₃H₅)PdCl]₂Aromatic acylsilaneNot specified msu.edu
Octanoyl chlorideTrimethyl(tributylstannyl)silane75 °C, CO atmosphereOctanoyltrimethylsilaneFair msu.edu
Cyclohexanecarbonyl chlorideTrimethyl(tributylstannyl)silane75 °C, 12 hrCyclohexanoyltrimethylsilaneNot specified msu.edu
Esters/AmidesTrimethylsilyllithiumLow temperatureAcylsilaneGood (amides) researchgate.netscielo.br

Beyond acylsilanes, trimethylsilyllithium is instrumental in creating a variety of other organosilicon compounds through its reaction with diverse electrophiles. iust.ac.irwikiwand.comwikipedia.org

Directed Deprotonation and Functionalization Strategies in Complex Molecule Synthesis

Organolithium reagents are powerful bases capable of deprotonating a wide range of organic molecules, a process often referred to as lithiation. mt.com This reactivity is crucial for creating new carbon-carbon or carbon-heteroatom bonds. In complex molecule synthesis, the ability to selectively deprotonate a specific position is paramount. This is often achieved through "directed ortho metalation" (DoM), where a functional group on an aromatic ring directs the organolithium base to deprotonate the adjacent ortho position. nih.gov

While stronger bases like alkyllithiums or specialized reagents like TMPMgCl·LiCl are commonly used for directed deprotonation, trimethylsilyllithium and related silyl anions can also participate in such strategies. nih.govsigmaaldrich.com The introduction of a silyl group can influence the acidity of nearby protons or serve as a handle for further transformations. hbni.ac.in

For instance, in the synthesis of complex natural products, the strategic placement of a silicon-containing group can control the stereochemical outcome of subsequent reactions. hbni.ac.in The silyl group can act as a bulky directing group or stabilize intermediates. scielo.brhbni.ac.in An example of its application is in the highly diastereoselective addition of silyl-substituted organolithium compounds to chiral sulfinimines for the synthesis of silicon-substituted pyrrolidines, which are precursors to important catalysts. acs.org Furthermore, silyl groups have been incorporated into precursors for the total synthesis of complex molecules like illisimonin A, demonstrating their utility in advanced synthetic strategies. nih.gov The use of (trimethylsilyl)ethyl ester (TMSE) protected enolates in palladium-catalyzed reactions also highlights how silicon-containing functionalities can enable the coupling of complex molecular fragments under mild conditions. organic-chemistry.org

Polymerization Initiation Mechanisms (General Context for Organolithium Reagents)

Organolithium reagents are widely used as initiators for anionic polymerization, a type of chain-growth polymerization. wikipedia.orgscribd.com This process is particularly important for producing elastomers from monomers like styrene (B11656), butadiene, and isoprene. wikipedia.org

The mechanism of anionic polymerization involves three main steps: initiation, propagation, and termination. libretexts.org

Initiation: The process begins with the addition of a nucleophilic organolithium reagent, such as n-butyllithium, to a vinyl monomer. jove.comwikipedia.org The organolithium compound adds across the double bond, creating a new, larger organolithium species which is a carbanion. wikipedia.org For this to occur, the monomer must contain substituents that can stabilize the resulting negative charge, such as electron-withdrawing groups. jove.comwikipedia.org

Example with Butyllithium (BuLi) and Styrene: BuLi + CH₂(C₆H₅)CH → Bu-CH₂(C₆H₅)CH⁻ Li⁺

Propagation: The newly formed carbanion then acts as a nucleophile itself, attacking another monomer molecule. This process repeats, adding one monomer unit at a time and extending the polymer chain. The reactive center remains an anion at the growing end of the chain. stanford.edu

Termination: A key feature of many anionic polymerizations initiated by organolithium reagents is the absence of a formal termination step, provided the system is free of impurities like water or oxygen. stanford.edu This leads to "living polymerization," where the anionic chain ends remain active. This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and the creation of block copolymers by sequentially adding different monomers. wikipedia.org

As an organolithium reagent, trimethylsilyllithium can theoretically act as an initiator for anionic polymerization in a manner analogous to butyllithium. mt.comwikipedia.org It would add to a suitable monomer to create a silyl-terminated polymer chain. However, its primary application in synthesis is as a silyl anion equivalent for the transformations described in the preceding sections, rather than as a commercial polymerization initiator. scielo.brwikiwand.com

Advanced Spectroscopic and Analytical Techniques in Research on Trimethylsilyllithium Tetramer

The elucidation of the structure and behavior of organolithium compounds such as trimethylsilyllithium is highly dependent on a suite of advanced analytical techniques. Due to their tendency to form aggregates, understanding the nature of these species in the solid, solution, and gas phases is crucial. The tetrameric form of trimethylsilyllithium is of particular interest, and its characterization relies on the combined application of spectroscopic and analytical methods.

Q & A

Q. What are the established methods for synthesizing and characterizing trimethylsilyllithium tetramer?

this compound is synthesized via the reaction of methyllithium with hexamethyldisilane in hexamethylphosphoramide (HMPA), as described in early studies. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy to confirm the tetrameric structure and lithium-silicon bonding patterns. For purity assessment, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can identify oligomeric byproducts, such as dimers or trimers, by analyzing fragmentation patterns .

Q. How does this compound facilitate conjugate addition reactions in organic synthesis?

The tetramer acts as a nucleophile in 1,4-addition reactions with α,β-unsaturated ketones, forming regiospecific enolates of 3-silyl ketones. Experimental protocols recommend conducting reactions at low temperatures (−78°C) in HMPA to stabilize the reactive lithium species and prevent aggregation state changes. Kinetic studies using in situ IR spectroscopy can monitor reaction progress and intermediate formation .

Q. Which analytical techniques are most effective for assessing the stability of this compound under varying experimental conditions?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate thermal stability. For solvent-dependent stability, dynamic light scattering (DLS) and cryo-electron microscopy (cryo-EM) can detect aggregation or dissociation into smaller oligomers (e.g., dimers or monomers) in solution. Mass spectrometry (MS) under controlled ionization conditions helps identify degradation products .

Q. What solvent systems optimize the reactivity of this compound?

Polar aprotic solvents like HMPA or tetrahydrofuran (THF) are preferred due to their ability to solvate lithium ions and stabilize the tetrameric structure. Solvent effects on reactivity can be quantified using conductivity measurements or diffusion-ordered spectroscopy (DOSY) NMR to correlate solvation with reaction rates .

Q. How can researchers validate the purity of this compound batches?

Combine elemental analysis (EA) for lithium and silicon content verification with X-ray crystallography to resolve the tetrameric structure. High-resolution MS (HRMS) in negative ion mode detects trace impurities, while Fourier-transform infrared (FTIR) spectroscopy identifies vibrational modes specific to the tetramer’s Si-Li bonds .

Advanced Research Questions

Q. How do computational models resolve contradictions in reported structural data for this compound?

Density functional theory (DFT) calculations at the B3LYP/DGDZVP level can simulate tetramer geometries and vibrational spectra, reconciling discrepancies between experimental IR/Raman data and theoretical predictions. For example, DFT studies of 5-iodouracil tetramers demonstrated how solid-state interactions alter vibrational modes compared to isolated molecules, providing a framework for analyzing environmental effects on this compound .

Q. What experimental designs address stability challenges in this compound during prolonged storage?

Conduct accelerated aging studies under controlled humidity and temperature, monitored via TGA and X-ray diffraction (XRD) to track structural changes. Pair these with quantum mechanical calculations to predict decomposition pathways. For example, interfacial stability in nanoparticle tetramers has been studied by varying solvent-accessible surface areas (SASA) and symmetry constraints .

Q. How can small-angle X-ray scattering (SAXS) clarify discrepancies between designed and observed tetramer structures?

SAXS profiles compare experimental scattering data with computational models (e.g., Rosetta-designed tetramers) to identify symmetry deviations or lattice-induced distortions. For instance, SAXS analysis of designed protein tetramers revealed C2 symmetry in crystals due to lattice contacts, despite C4 symmetry in solution, highlighting the importance of solution-phase characterization .

Q. What methodologies quantify the impact of aggregation state on this compound reactivity?

Use variable-temperature NMR to monitor tetramer dissociation equilibria in solution. Correlate aggregation states (tetramer vs. dimer) with kinetic data from stopped-flow spectroscopy. Computational molecular dynamics (MD) simulations can model how solvation shells influence lithium ion mobility and nucleophilic activity .

Q. How do researchers reconcile conflicting data on tetramer vibrational spectra across studies?

Apply multivariate statistical analysis (e.g., principal component analysis) to FTIR and Raman datasets, accounting for experimental variables like laser power or sample preparation. Cross-reference with DFT-predicted normal modes, adjusting for solvent or solid-state effects. For example, studies on DNA tetramers used such approaches to resolve intrinsic bimodality in helical conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.